molecular formula C11H13ClN2O B11958441 1-Allyl-3-(3-chloro-4-methylphenyl)urea

1-Allyl-3-(3-chloro-4-methylphenyl)urea

Cat. No.: B11958441
M. Wt: 224.68 g/mol
InChI Key: QOKMBMQLKJXHHT-UHFFFAOYSA-N
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Description

1-Allyl-3-(3-chloro-4-methylphenyl)urea is an organic compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the urea moiety and a 3-chloro-4-methylphenyl group attached to the carbonyl carbon of the urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(3-chloro-4-methylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with allyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(3-chloro-4-methylphenyl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-Allyl-3-(3-chloro-4-methylphenyl)urea is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allyl-3-(3-chloro-4-methylphenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

1-Allyl-3-(3-chloro-4-methylphenyl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and comparisons with similar compounds.

PropertyValue
CAS Number 25741
Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
IUPAC Name This compound

This compound exhibits its biological activity primarily through its interaction with specific enzymes and receptors. The compound is structurally related to thiourea derivatives, which are known for their ability to inhibit urease, an enzyme implicated in various pathological conditions such as peptic ulcers and kidney stone formation.

Urease Inhibition

Research indicates that compounds with a thiourea backbone can effectively inhibit urease activity. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide. This action helps mitigate the adverse effects associated with excessive urease activity in the body.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-urease activity. The compound was tested against jack bean urease (JBU), showing an IC50 value that indicates potent inhibition compared to standard thiourea derivatives.

  • Urease Inhibition Assay :
    • IC50 Value : 0.0019 ± 0.0011 µM (compared to standard thiourea IC50 = 4.7455 ± 0.0545 µM) .
    • Kinetic Analysis : Non-competitive inhibition was observed, suggesting that the compound binds to an allosteric site on the enzyme.
  • Antioxidant Activity :
    • The DPPH radical scavenging assay showed that several derivatives of thiourea exhibited good antioxidant properties, with some compounds demonstrating effectiveness comparable to Vitamin C .

Comparative Efficacy

A comparative analysis with other thiourea derivatives reveals that this compound has superior urease inhibitory activity relative to other synthesized analogs. For instance, compounds with hydrophobic substitutions on the phenyl ring showed enhanced binding affinity and inhibitory effects.

Compound NameIC50 (µM)Mechanism of Action
Thiourea4.7455Competitive Inhibition
This compound0.0019 ± 0.0011Non-competitive Inhibition
Other Thiourea DerivativesVaries (higher than above)Variable

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-prop-2-enylurea

InChI

InChI=1S/C11H13ClN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h3-5,7H,1,6H2,2H3,(H2,13,14,15)

InChI Key

QOKMBMQLKJXHHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC=C)Cl

Origin of Product

United States

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